molecular formula C10H17N3O B13614616 3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole

3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole

Cat. No.: B13614616
M. Wt: 195.26 g/mol
InChI Key: QGLSNTFLEWOQDK-UHFFFAOYSA-N
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Description

3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole typically involves the formation of the azetidine ring followed by its attachment to the pyrazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as THF (tetrahydrofuran).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating them. The pyrazole ring can also interact with various biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-pyrazole is unique due to its specific combination of azetidine and pyrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-1-propan-2-ylpyrazole

InChI

InChI=1S/C10H17N3O/c1-8(2)13-4-3-9(12-13)7-14-10-5-11-6-10/h3-4,8,10-11H,5-7H2,1-2H3

InChI Key

QGLSNTFLEWOQDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)COC2CNC2

Origin of Product

United States

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